Tetrahydropyran-4-methanol

Vue d'ensemble

Description

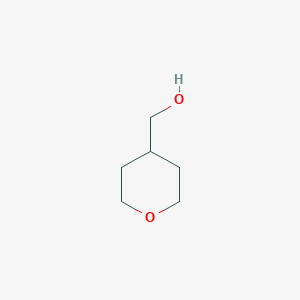

(Tétrahydro-2H-pyran-4-yl)méthanol est un composé organique de formule chimique C6H12O2. C'est un liquide incolore au goût sucré, avec un point d'ébullition et un point d'inflammation plus bas . Ce composé est également connu sous d'autres noms tels que le tétrahydropyran-4-méthanol et l'oxan-4-yl méthanol .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

(Tétrahydro-2H-pyran-4-yl)méthanol peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction du tétrahydropyran-4-carboxylate d'éthyle avec des agents réducteurs tels que l'hydrure de lithium et d'aluminium . Une autre méthode comprend la réaction de 1,4-diols avec du nitrate de cérium et d'ammonium à température ambiante pour obtenir des dérivés tétrahydropyraniques .

Méthodes de production industrielles

En milieu industriel, la production de (tétrahydro-2H-pyran-4-yl)méthanol implique souvent l'hydrogénation du dihydropyran à l'aide de catalyseurs comme le nickel de Raney . Cette méthode est efficace et évolutive, ce qui la rend adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

(Tétrahydro-2H-pyran-4-yl)méthanol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions communs

Oxydation : Ce composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'hydrure de lithium et d'aluminium ou de borohydrure de sodium pour obtenir des dérivés alcooliques.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines dans des conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés tétrahydropyraniques, des acides carboxyliques et divers alcools substitués .

Applications de la recherche scientifique

(Tétrahydro-2H-pyran-4-yl)méthanol a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du (tétrahydro-2H-pyran-4-yl)méthanol implique son interaction avec diverses cibles moléculaires et voies. Par exemple, en chimie médicinale, il agit comme précurseur de la synthèse de composés qui interagissent avec des récepteurs spécifiques tels que le récepteur cannabinoïde CB2 . La structure du composé lui permet de participer à diverses réactions chimiques, facilitant la formation des produits souhaités.

Applications De Recherche Scientifique

General Properties

Tetrahydropyran-4-methanol has the following chemical properties:

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Boiling Point : 110 °C

- Density : 1.04 g/cm³ at 20 °C

- CAS Number : 14774-37-9

These properties make THP-4-ol a versatile compound for various applications in chemistry and biology.

Organic Synthesis

THP-4-methanol serves as an important building block in organic synthesis. Its hydroxymethyl group allows for the formation of complex molecules, which can be utilized in the development of pharmaceuticals and other chemical entities. Notable applications include:

- Solvent for Reactions : THP-4-methanol can act as a solvent for various organic reactions, including radical reactions, Grignard reactions, and palladium-catalyzed coupling reactions. Its hydrophobic nature and low heat of vaporization facilitate easy recovery and reuse, aligning with green chemistry principles .

- Substituent in Synthesis : The compound can be used to synthesize derivatives that exhibit specific biological activities. For instance, modifications of tetrahydropyran derivatives have been explored to enhance their reactivity and efficacy in medicinal applications .

Medicinal Chemistry

In medicinal chemistry, THP-4-methanol is recognized for its role in developing novel therapeutic agents. Key areas of research include:

- Antitumor Agents : Studies have demonstrated that tetrahydropyran derivatives exhibit significant antitumor activity. For example, modifications to the tetrahydropyran structure have led to compounds that target cancer cells effectively. These derivatives can be conjugated to antibodies, creating targeted therapies with enhanced selectivity and reduced side effects .

- Biochemical Assays : The compound's ability to interact with biological molecules makes it valuable for studying enzyme interactions and metabolic pathways. This application is crucial for understanding drug mechanisms and designing new drugs.

Industrial Applications

The industrial utility of THP-4-methanol extends to the production of advanced materials:

- Polymer Synthesis : Its unique structure allows it to be incorporated into polymers, enhancing their properties and functionalities. This application is particularly relevant in developing high-performance materials used in various industries.

Case Study 1: Use as a Reaction Solvent

A comprehensive study highlighted the performance of THP-4-methanol as a reaction solvent across multiple organic reactions. It was found to provide yields comparable to conventional solvents while offering advantages such as lower toxicity and better environmental profiles .

Case Study 2: Antitumor Activity

Research focusing on tetrahydropyran derivatives showed promising results in targeting gastric and lung cancer cells. These studies demonstrated that specific modifications to the tetrahydropyran structure significantly improved their cytotoxicity against cancer cells, suggesting potential for clinical applications .

Mécanisme D'action

The mechanism of action of (tetrahydro-2H-pyran-4-yl)methanol involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor for the synthesis of compounds that interact with specific receptors such as the CB2 cannabinoid receptor . The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of desired products.

Comparaison Avec Des Composés Similaires

(Tétrahydro-2H-pyran-4-yl)méthanol peut être comparé à d'autres composés similaires tels que :

Tétrahydropyran-2-méthanol : Ce composé a une structure similaire mais diffère par la position du groupe hydroxyméthyle.

Tétrahydrofurane : Un autre éther cyclique, mais avec un cycle à cinq chaînons au lieu d'un cycle à six chaînons.

L'unicité du (tétrahydro-2H-pyran-4-yl)méthanol réside dans sa structure spécifique, qui lui confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux dans diverses applications.

Activité Biologique

Tetrahydropyran-4-methanol (THP-4-MeOH) is a cyclic ether compound with the molecular formula CHO. It has garnered attention in the scientific community due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antioxidant, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with a hydroxymethyl group at the 4-position. This unique structure contributes to its solubility and interaction with biological macromolecules, enhancing its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 116.16 g/mol |

| Appearance | Colorless liquid |

Antioxidant Activity

One of the primary biological activities attributed to THP-4-MeOH is its antioxidant potential. Compounds with similar structures often demonstrate significant ability to neutralize free radicals, which can mitigate oxidative stress-related damage in cells. This property is crucial for preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that THP-4-MeOH may exhibit anticancer properties. Preliminary studies suggest its efficacy against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, compounds derived from tetrahydropyran structures have shown cytotoxic effects against human leukemia cells (HL-60) and breast cancer cells (MCF-7), indicating a promising avenue for further research into THP-4-MeOH's anticancer potential .

Case Study: Cytotoxicity Evaluation

A study evaluating various tetrahydropyran derivatives found that certain compounds exhibited IC values significantly lower than established anticancer drugs like carboplatin. For example, one derivative demonstrated an IC of 1.02 µM against HL-60 cells, showcasing its potent cytotoxicity .

Anti-inflammatory Effects

In addition to antioxidant and anticancer activities, THP-4-MeOH may also possess anti-inflammatory properties. Similar compounds have been documented to reduce inflammation markers in various biological assays, suggesting that THP-4-MeOH could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of THP-4-MeOH are still under investigation. However, several hypotheses have been proposed:

- Antioxidant Mechanism : By scavenging free radicals and inhibiting oxidative pathways, THP-4-MeOH may protect cellular components from oxidative damage.

- Cytotoxic Mechanism : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Mechanism : THP-4-MeOH may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

oxan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNVSVCWTBLLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378563 | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14774-37-9 | |

| Record name | (Tetrahydro-2H-pyran-4-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14774-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (tetrahydro-2H-pyran-4-yl)methanol a crucial component in the synthesis of GSK2981278A?

A1: (Tetrahydro-2H-pyran-4-yl)methanol plays a key role in the novel synthesis of GSK2981278A by acting as a nucleophile. The research describes a synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction where (tetrahydro-2H-pyran-4-yl)methanol reacts with an aryl halide. This reaction is pivotal in forming a key intermediate that eventually leads to the formation of GSK2981278A []. This approach offers a safer and more environmentally friendly alternative compared to previous methods by eliminating the need for genotoxic reagents and harsh reaction conditions [].

Q2: What are the advantages of the new synthetic route involving (tetrahydro-2H-pyran-4-yl)methanol?

A2: The utilization of (tetrahydro-2H-pyran-4-yl)methanol in this specific SNAr reaction allows for a more efficient and scalable synthesis of GSK2981278A. The new route eliminates the use of a genotoxic tosylate of (tetrahydro-2H-pyran-4-yl)methanol and a challenging reductive amination step present in the original synthesis []. Furthermore, the researchers successfully implemented a phase-transfer catalysis method for the N,O-bis-alkylation step, replacing the previous method that required heating a strong base in DMSO, which posed safety concerns for large-scale production []. This new approach offers significant advantages in terms of safety and environmental impact, making it a more sustainable and industrially viable method for synthesizing GSK2981278A.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.